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molecular formula C8H10N2O B1613130 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 20567-67-3

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No. B1613130
M. Wt: 150.18 g/mol
InChI Key: FFTDFJXFRVXAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855722B2

Procedure details

A flask was charged with lithium aluminum hydride (607 mg, 16.0 mmol) was placed in an ice-water bath under an argon atmosphere. THF (13 mL) was added slowly. To this suspension was added slowly a solution of 6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (1.05 g, 6.40 mmol) in THF (13 mL). After the addition was completed, additional THF (9 mL) was added, and the reaction was stirred in the ice-water bath for 30 minutes. Ice-water bath was removed, the mixture was stirred at ambient temperature for 3 h. The mixture was cooled with an ice-water bath, and H2O (0.86 mL) was added slowly, followed by cooled aqueous NaOH solution (0.64 mL, 10%). The ice-water bath was removed, additional H2O (1.8 mL) was added. After stirring for 30 minutes, Celite and Na2SO4 were added. The mixture was filtered through Celite, and the Celite was washed with EtOAc. The filtrate and the washing were combined, dried over Na2SO4, and concentrated to give the title compound (0.96 g, quantitative yield) as a while solid. 1H NMR (CDCl3) δ 6.85 (d, 1H, J=8.0 Hz), 6.35 (d, 1H, J=8.0 Hz), 6.08 (bs, 1H), 4.19-4.16 (m, 2H), 3.54-3.52 (m, 2H), 2.31 (s, 3H).
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
13 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:9]=[CH:10][C:11]2[O:12][CH2:13][C:14](=O)[NH:15][C:16]=2[N:17]=1>C1COCC1>[CH3:7][C:8]1[CH:9]=[CH:10][C:11]2[O:12][CH2:13][CH2:14][NH:15][C:16]=2[N:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
607 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
CC=1C=CC=2OCC(NC2N1)=O
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in an ice-water bath under an argon atmosphere
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Ice-water bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice-water bath
ADDITION
Type
ADDITION
Details
H2O (0.86 mL) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
by cooled aqueous NaOH solution (0.64 mL, 10%)
CUSTOM
Type
CUSTOM
Details
The ice-water bath was removed
ADDITION
Type
ADDITION
Details
additional H2O (1.8 mL) was added
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Celite and Na2SO4 were added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite was washed with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=CC=2OCCNC2N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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